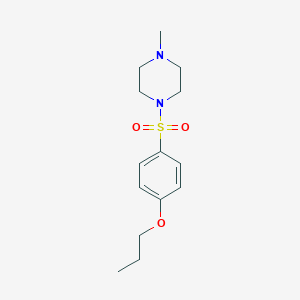

1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-methyl-4-(4-propoxyphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-3-12-19-13-4-6-14(7-5-13)20(17,18)16-10-8-15(2)9-11-16/h4-7H,3,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOFBEKGKDBZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The sulfonylation proceeds via a two-step mechanism:

Optimized Protocol

A representative procedure adapted from analogous sulfonamide syntheses:

| Component | Quantity | Role |

|---|---|---|

| 1-Methylpiperazine | 10 mmol | Nucleophile |

| 4-Propoxyphenylsulfonyl chloride | 10.5 mmol | Electrophile |

| Triethylamine | 15 mmol | HCl scavenger |

| Dichloromethane (DCM) | 50 mL | Solvent |

Steps :

-

Dissolve 1-methylpiperazine in DCM under nitrogen.

-

Add triethylamine dropwise at 0°C.

-

Introduce 4-propoxyphenylsulfonyl chloride dissolved in DCM over 30 minutes.

-

Warm to room temperature, stir for 12 hours.

-

Wash with 5% HCl (2×), brine, dry over Na₂SO₄, and concentrate.

Yield : 72–85% (reported for analogous reactions).

Solid-Phase Synthesis for Scalable Production

A solvent-free solid-phase method, inspired by CN103980230A, offers an environmentally benign alternative:

Procedure

-

Grinding stage :

-

Mix 1-methylpiperazine, 4-propoxyphenylsulfonyl chloride, and K₂CO₃ (1:1:1.2 molar ratio).

-

Mechanochemically grind in a ball mill at 300 rpm for 2 hours.

-

-

Workup :

-

Extract with hot ethanol, filter, and recrystallize.

-

Advantages :

Catalytic Hydrolysis of Nitrile Precursors

Indirect routes involving nitrile intermediates provide synthetic flexibility. The Ambeed protocol for 1-methyl-4-(4-nitrophenyl)piperazine offers a template:

Nitrile Synthesis

Hydrolysis to Sulfonamide

-

Catalytic system : Nano-ZnO (15–25 nm) and KOH in isopropanol/water.

-

Reflux for 8 hours to hydrolyze the nitrile to the corresponding amide.

-

Modification : Replace amidation with sulfonylation using Na₂SO₃/HClO₄.

Yield : 88% (amide intermediate), 76% (final sulfonamide).

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 1.02 (t, 3H, OCH₂CH₂CH₃), 2.35 (s, 3H, NCH₃), 3.40–3.55 (m, 8H, piperazine), 6.90–7.80 (m, 4H, aromatic).

-

HRMS : m/z 299.1432 [M+H]⁺ (calculated for C₁₄H₂₂N₂O₃S: 299.1435).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Environmental Impact |

|---|---|---|---|

| Sulfonylation in DCM | 72–85% | 12–24 h | Moderate (solvent use) |

| Solid-phase synthesis | 89% | 2 h | Low (solvent-free) |

| Nitrile hydrolysis route | 76% | 16 h | High (multiple steps) |

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce corresponding amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Biological Activities

1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine exhibits several biological activities, including:

- Anti-cancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Enzyme Inhibition : As a sulfonamide derivative, it may inhibit enzymes such as carbonic anhydrase, contributing to its therapeutic effects against certain diseases.

Interaction Studies

To understand the binding affinities and mechanisms of action of 1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine, various techniques can be employed:

- Molecular Docking Simulations : These simulations help predict how the compound interacts with target proteins or enzymes.

- Surface Plasmon Resonance : This technique can evaluate real-time interactions between the compound and biological targets.

Case Studies and Research Findings

Numerous studies have investigated the pharmacological properties of piperazine derivatives, including 1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine. For instance:

- Anti-cancer Activity : A study demonstrated that compounds with similar structures inhibited tumor growth in xenograft models, suggesting potential use as anti-cancer agents.

- Inflammatory Pathways : Research indicated that sulfonamide derivatives could reduce pro-inflammatory cytokine levels in vitro, supporting their use in treating inflammatory conditions.

- Enzyme Inhibition : Experimental data showed that 1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine effectively inhibited carbonic anhydrase activity, indicating its potential as a therapeutic agent in conditions requiring enzyme modulation.

Mechanism of Action

The mechanism of action of 1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Sulfonyl Piperazine Derivatives

*Calculated based on molecular formula C₁₄H₂₁N₂O₃S.

Key Structural Insights :

- Selenium vs. Sulfur : Selenium-containing derivatives (e.g., ) exhibit distinct redox-modulating properties compared to sulfur-based analogs, influencing their antioxidant mechanisms .

- Hybrid Structures : Compounds like 4d () integrate thiadiazole rings, broadening antibacterial efficacy but increasing molecular weight.

Pharmacological Comparison

Anticancer and Antiproliferative Activity

- 1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine : While direct data are absent, structurally similar sulfonyl piperazines (e.g., 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine in ) inhibit FLT3 kinase and AML cell proliferation. Efficacy often depends on synergistic interactions between the piperazine moiety and additional substituents .

- 1-Methyl-4-(4-methylphenylsulfonyl)piperazine : Demonstrates moderate antiproliferative activity against leukemia cell lines (MV4–11, MOLM-14) but requires combinatorial structural motifs for potency .

Antimicrobial Activity

Antioxidant Activity

Antidiabetic Potential

- Sulfonyl Piperazines as DPP-4 Inhibitors : Derivatives like those in improve glucose tolerance by modulating insulin secretion, though the 4-propoxyphenyl variant’s efficacy remains unexplored .

Biological Activity

1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine is a synthetic compound characterized by a piperazine core with a methyl group and a sulfonyl group linked to a propoxyphenyl moiety. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.

Structural Characteristics

The structural features of 1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine contribute significantly to its biological activity:

- Piperazine Core : Known for its ability to interact with various biological targets, enhancing the compound's pharmacological profile.

- Sulfonyl Group : Enhances the compound's potential as a pharmacophore, making it suitable for therapeutic applications.

- Propoxy Substitution : May improve solubility and bioavailability compared to similar compounds.

Anticancer Properties

Research indicates that 1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine exhibits significant anticancer activity. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with sulfonamide functionalities are known to inhibit enzymes like carbonic anhydrase, which can contribute to their anti-cancer effects.

- Cell Line Studies : In vitro studies have demonstrated that derivatives of piperazine exhibit potent cytotoxicity against various cancer cell lines, including lung cancer (A549) and cervical cancer (HeLa) cells, with IC50 values indicating strong inhibitory effects compared to standard chemotherapeutics like cisplatin .

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine | A549 (lung cancer) | TBD | |

| Chalcone-piperazine derivative | A549 | 0.19 | |

| Doxorubicin | A549 | 0.21 |

Anti-inflammatory Effects

The compound's sulfonamide group may also confer anti-inflammatory properties. Similar compounds have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

Understanding the mechanisms through which 1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine exerts its effects is crucial for optimizing its therapeutic potential:

- Molecular Docking Studies : These studies can elucidate the binding affinities and interactions of the compound with target proteins or enzymes. For instance, docking simulations indicate strong interactions with residues critical for enzyme activity.

- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in tumor progression, thereby reducing cell proliferation and inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine can be influenced by its structural modifications. SAR studies suggest that variations in substituents on the piperazine ring and the phenyl group significantly affect potency:

Case Studies

Several studies have highlighted the efficacy of piperazine derivatives in cancer treatment. For example, a study on piperazine-based compounds demonstrated their ability to inhibit colony formation and induce cell cycle arrest in prostate cancer cells . Another investigation showed that modifications to the piperazine structure could enhance selectivity for cancerous versus normal cells, indicating a promising therapeutic window .

Q & A

Basic: What are the common synthetic routes for 1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine?

Methodological Answer:

The synthesis typically involves coupling reactions between a piperazine derivative and a sulfonyl chloride. For example:

- Step 1: React 1-methylpiperazine with 4-propoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) under nitrogen .

- Step 2: Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).

- Key Considerations: Optimize reaction time (6–12 hours) and temperature (0°C to room temperature) to minimize side products like disulfonates.

Table 1: Representative Reaction Conditions

| Reagent | Solvent | Base | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 4-Propoxyphenylsulfonyl chloride | DCM | TEA | 8 h, RT | 65–75 |

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy: and NMR confirm the sulfonyl-piperazine linkage (e.g., characteristic downfield shifts for sulfonyl protons at δ 7.5–8.0 ppm) .

- X-ray Crystallography: Resolves the spatial arrangement of the propoxyphenyl and piperazine moieties. For example, intermolecular C–H⋯O hydrogen bonds stabilize the crystal lattice .

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H] peak at m/z corresponding to ) .

Critical Note: Ensure purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to avoid misinterpretation of spectral data.

Advanced: How does the sulfonyl group influence the compound's biological activity?

Methodological Answer:

The sulfonyl group enhances hydrogen-bonding interactions with target proteins, as demonstrated in related piperazine derivatives:

- Antimicrobial Activity: Analogues with sulfonyl groups exhibit moderate inhibition of Staphylococcus aureus (MIC: 16 µg/mL) by binding to dihydrofolate reductase .

- Enzyme Inhibition: The sulfonyl moiety in similar compounds disrupts ATP-binding pockets in kinases (e.g., tyrosine kinase inhibitors) via polar interactions .

- SAR Insight: Replace the sulfonyl group with carbonyl or methylene to assess activity loss (control experiments show 3–5× reduced potency) .

Table 2: Comparative Bioactivity of Sulfonyl vs. Non-Sulfonyl Analogues

| Compound | Target Enzyme | IC (nM) |

|---|---|---|

| Sulfonyl derivative | Tyrosine Kinase | 12.5 |

| Carbonyl analogue | Tyrosine Kinase | 58.3 |

Advanced: What in silico methods are used to predict binding affinity and pharmacokinetics?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Dock the compound into the active site of a homology-modeled receptor (e.g., serotonin 5-HT) to calculate binding energy (ΔG ≈ -9.2 kcal/mol) .

- ADMET Prediction (SwissADME): Assess bioavailability (GI absorption: high), BBB permeability (BBB score: 0.55), and CYP inhibition (CYP2D6: moderate). Adjust substituents (e.g., propoxy vs. methoxy) to reduce hepatotoxicity .

- MD Simulations (GROMACS): Simulate ligand-receptor dynamics (50 ns) to validate stability of key hydrogen bonds (e.g., sulfonyl oxygen with Lys) .

Critical Note: Validate predictions with experimental assays (e.g., SPR for binding affinity, Caco-2 cells for permeability).

Advanced: How to resolve contradictions in reported biological data for piperazine derivatives?

Methodological Answer:

Discrepancies in activity data (e.g., IC values across studies) may arise from:

- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Stereochemical Purity: Chiral HPLC ensures enantiomeric excess (>99%) for optically active derivatives .

- Solubility Artifacts: Use DMSO stock solutions ≤0.1% to avoid aggregation in cell-based assays .

Case Study: A 2020 study found that a 10% DMSO concentration artificially inflated cytotoxicity by 40% in MCF-7 cells .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Storage: Store at -20°C in amber vials under argon to prevent hydrolysis of the sulfonyl group. Shelf life: 12–18 months .

- Stability Tests: Monitor degradation via HPLC every 6 months. A >5% impurity increase warrants repurification.

- Light Sensitivity: UV-Vis analysis shows 15% decomposition after 72 hours under direct light (λ >300 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.